1-(Dimethoxyphosphoryl)butyl acetate
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Overview
Description
1-(Dimethoxyphosphoryl)butyl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethoxyphosphoryl group attached to a butyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dimethoxyphosphoryl)butyl acetate can be synthesized through esterification reactions. One common method involves the reaction of acetic acid with 1-butanol in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, microbial fermentation systems have been explored for the biosynthesis of esters, including butyl acetate .
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethoxyphosphoryl)butyl acetate undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Transesterification: Exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Esterification: Acetic acid, 1-butanol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide (catalyst).
Transesterification: Methanol or ethanol, sodium methoxide or sodium ethoxide (catalyst).
Major Products Formed:
Hydrolysis: Acetic acid and 1-butanol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
1-(Dimethoxyphosphoryl)butyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various organic compounds and as a solvent in organic reactions.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of 1-(Dimethoxyphosphoryl)butyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release acetic acid and 1-butanol, which can then participate in various biochemical processes. The dimethoxyphosphoryl group may also interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
- tert-Butyl dimethylphosphonoacetate
- Dimethyl (tert-butoxycarbonyl)methylphosphonate
- Dimethylphosphonoacetic acid tert-butyl ester
Comparison: 1-(Dimethoxyphosphoryl)butyl acetate is unique due to its specific ester structure and the presence of the dimethoxyphosphoryl group. This distinguishes it from other similar compounds, which may have different alkyl or aryl groups attached to the phosphonate moiety. The unique structure of this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications in research and industry .
Properties
CAS No. |
61684-63-7 |
---|---|
Molecular Formula |
C8H17O5P |
Molecular Weight |
224.19 g/mol |
IUPAC Name |
1-dimethoxyphosphorylbutyl acetate |
InChI |
InChI=1S/C8H17O5P/c1-5-6-8(13-7(2)9)14(10,11-3)12-4/h8H,5-6H2,1-4H3 |
InChI Key |
FMTAKCZILDZTDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(OC(=O)C)P(=O)(OC)OC |
Origin of Product |
United States |
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